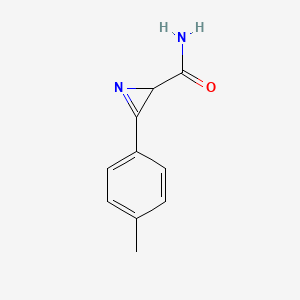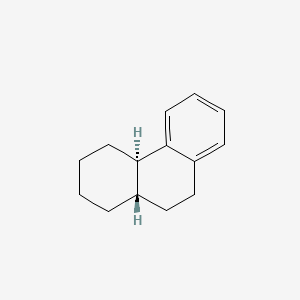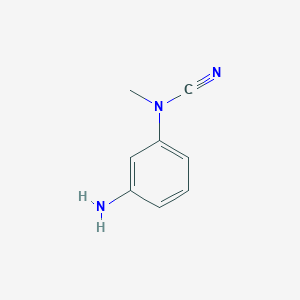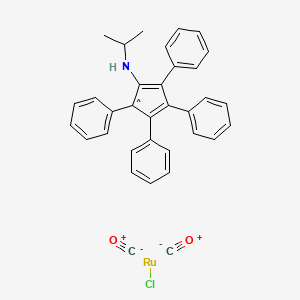
(2R,3R,4S,5R,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl (trityl) group. This compound is often used as a benchmark entity in various synthetic processes.
Vorbereitungsmethoden
The synthesis of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE typically involves the following steps :
Regioselective Protection: The hydroxyl group at the sixth position of glucose is protected using triphenylmethyl chloride (TrCl).
Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The product is purified through recrystallization to obtain anomerically pure 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose.
Analyse Chemischer Reaktionen
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can remove the acetyl groups, yielding the parent glucose derivative.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common reagents used in these reactions include TEMPO/BAIB for oxidation and HBr/AcOH for trityl group removal. Major products formed include uronic acids and deprotected glucose derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral drugs, such as acyclovir, which is effective against herpes simplex virus.
Industry: The compound is utilized in the production of various pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE involves its role as a protecting group in synthetic chemistry. The trityl group protects the hydroxyl group at the sixth position, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex molecules, ensuring that reactions occur at desired sites without affecting other functional groups.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE can be compared with similar compounds such as :
1,2,3,4-TETRA-O-ACETYL-6-O-(P-TOSYL)-BETA-D-GLUCOSE: This compound has a p-tosyl group instead of a trityl group, offering different reactivity and protection characteristics.
1,2,3,4-TETRA-O-ACETYL-6-O-TRITYL-L-ALTROPYRANOSE: This is an altrose derivative with similar acetyl and trityl protection, used in different synthetic pathways.
The uniqueness of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE lies in its specific protection pattern, which is highly useful in selective synthetic processes.
Eigenschaften
Molekularformel |
C33H34O10 |
|---|---|
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32+/m1/s1 |
InChI-Schlüssel |
GTJGUFOLNHYRQE-VJLURNNQSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)

![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)



![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)


